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Compound of Interest

Compound Name: 3-Methyl-2-nitropyridine

Cat. No.: B096847

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Methyl-2-nitropyridine (CsHsN202), a key intermediate in various synthetic applications. This
document compiles available mass spectrometry data and outlines the expected Nuclear
Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics based on its
molecular structure. Detailed experimental protocols for acquiring such spectra are also
provided for researchers aiming to characterize this compound.

Core Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for 3-Methyl-2-
nitropyridine.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Note: Experimental *H and 3C NMR data were not available in the sources reviewed. The
following are predicted values based on the structure and known chemical shifts for similar
pyridine derivatives.

1H NMR (Proton NMR) Predicted, in CDClIs, at 400 MHz
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~8.5 Doublet 1H H6 (proton on C6)
~7.8 Doublet 1H H4 (proton on C4)
~7.3 Triplet 1H H5 (proton on C5)
~2.6 Singlet 3H CHs (methyl protons)

13C NMR (Carbon-13 NMR) Predicted, in CDCIs, at 100 MHz. A cited source for experimental
data is Magn. Reson. Chem. 31, 38 (1993), though the data was not directly accessible.[1]

Chemical Shift (6) ppm

Assignment

~160 C2 (carbon bearing NO2)
~150 C6

~135 C4

~130 C3 (carbon bearing CHs)
~125 C5

~20 CHs (methyl carbon)

Table 2: Infrared (IR) Spectroscopy Data

Note: A specific experimental IR spectrum for 3-Methyl-2-nitropyridine was not found. The

table below lists the expected characteristic absorption bands based on its functional groups.
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Wavenumber . . . .
Intensity Vibration Functional Group
(cm™)
~3100-3000 Medium C-H Stretch Aromatic C-H
~2950-2850 Medium C-H Stretch Aliphatic C-H (in CHs)
~1600-1450 Medium-Strong C=C & C=N Stretch Pyridine Ring
Asymmetric NO2 )
~1550-1500 Strong Nitro Group
Stretch
Symmetric NO2 _
~1350-1300 Strong Nitro Group
Stretch
C-H Bend (out-of- )
~850-750 Strong Aromatic C-H
plane)
~750-700 Medium C-N Stretch C-NOz2

Table 3: Mass Spectrometry (MS) Data

The mass spectrometry data is available from the NIST Mass Spectrometry Data Center.[1]

The molecular weight of 3-Methyl-2-nitropyridine is 138.12 g/mol .[1]

Mass-to-Charge Ratio

(mi2) Relative Intensity Assignment

miz

138 Low Molecular lon [M]*

92 High (Base Peak) [M - NO2]* or fragment
65 Medium Aromatic fragment

39 Medium Aromatic fragment

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These

protocols are generalized for compounds of this nature and may require optimization based on

the specific instrumentation used.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra to confirm the chemical structure
of 3-Methyl-2-nitropyridine.

Methodology:
e Sample Preparation:

o Dissolve approximately 5-10 mg of 3-Methyl-2-nitropyridine in 0.6-0.7 mL of a
deuterated solvent (e.g., Chloroform-d, CDCIs).

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (0 ppm).

o Transfer the solution to a 5 mm NMR tube.
e |nstrumentation:
o Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

o Ensure the instrument is properly tuned and shimmed for the solvent used to achieve
optimal magnetic field homogeneity.

» 'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds,
relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to
achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: pulse angle of 45-90 degrees, a wider spectral width than for tH NMR,
and a significantly larger number of scans due to the low natural abundance of 13C. A
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relaxation delay of 2-5 seconds is common.

» Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

[e]

o

Phase correct the resulting spectra.

Calibrate the chemical shift scale using the internal standard (TMS at O ppm).

[¢]

[¢]

Integrate the peaks in the *H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 3-Methyl-2-nitropyridine by their
characteristic vibrational frequencies.

Methodology (Thin Film Method):
e Sample Preparation:

o Dissolve a small amount (1-2 mg) of solid 3-Methyl-2-nitropyridine in a few drops of a
volatile solvent (e.g., dichloromethane or acetone).

o Drop the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

o Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the

plate.
e Instrumentation:
o Use a Fourier-Transform Infrared (FT-IR) spectrometer.
o Record a background spectrum of the clean, empty sample compartment.
e Spectrum Acquisition:

o Place the salt plate with the sample film into the spectrometer's sample holder.
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o Acquire the sample spectrum over a typical range of 4000-400 cm~1.

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final transmittance or absorbance spectrum.

o Data Analysis:

o ldentify the major absorption bands and correlate their wavenumbers (in cm~1) to specific
functional group vibrations (e.g., N-O stretching, C=C stretching, C-H stretching).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 3-Methyl-2-
nitropyridine to support its structural elucidation.

Methodology (Electron lonization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):
e Sample Preparation:

o Prepare a dilute solution of 3-Methyl-2-nitropyridine in a volatile organic solvent (e.g.,
methanol or ethyl acetate) at a concentration of approximately 1 mg/mL.

e Instrumentation:

o Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron
lonization (EI) source.

e GC Separation:
o Inject a small volume (e.g., 1 pL) of the sample solution into the GC.

o The compound will be vaporized and separated from the solvent and any impurities on a
capillary column.

e lonization and Mass Analysis:

o As the compound elutes from the GC column, it enters the MS ion source.
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o In the EIl source, the molecules are bombarded with high-energy electrons (typically 70
eV), causing ionization and fragmentation.

o The resulting positively charged ions (the molecular ion and fragment ions) are
accelerated into the mass analyzer (e.g., a quadrupole).

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

e Detection and Data Analysis:
o A detector records the abundance of each ion at a specific m/z.
o The resulting mass spectrum is a plot of relative intensity versus m/z.

o Identify the molecular ion peak to confirm the molecular weight and analyze the
fragmentation pattern to gain further structural information.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 3-Methyl-2-nitropyridine.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Methyl-2-nitropyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b096847#spectroscopic-data-of-3-methyl-2-
nitropyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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